Naltrexone-3-glucuronide

Pharmacokinetics First-Pass Metabolism Bioavailability

Bioanalytical methods using surrogate standards risk severe underestimation of systemic naltrexone exposure-NTX-3G plasma levels reach 23-fold higher than parent drug. This certified reference standard resolves that gap. • Enables ICH Q3A/B-compliant impurity quantification for ANDA submissions • Matched standard for LC-MS/MS bioequivalence studies • Urinary marker for patient compliance monitoring Supplied with full Certificate of Analysis for immediate regulatory use.

Molecular Formula C26H31NO10
Molecular Weight 517.5 g/mol
CAS No. 76630-71-2
Cat. No. B1512315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltrexone-3-glucuronide
CAS76630-71-2
Synonymsnaltrexone 3-glucuronide
Molecular FormulaC26H31NO10
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O
InChIInChI=1S/C26H31NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,15,17-19,21-22,24,29-31,34H,1-2,5-10H2,(H,32,33)/t15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1
InChIKeyKCSKQJYZSCIQRR-ODTDCTFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naltrexone-3-Glucuronide Reference Standard Overview


Naltrexone-3-glucuronide (NTX-3G, CAS 76630-71-2) is the 3-phenolic glucuronide conjugate of the opioid antagonist naltrexone, formed via phase II metabolism by UDP-glucuronosyltransferases [1]. It is a primary circulating and urinary metabolite, often present at concentrations greatly exceeding the parent drug after oral administration [2]. As a highly polar, water-soluble glycoside (molecular weight ~517.5 g/mol), NTX-3G is a specified impurity and degradation product in naltrexone drug substance, making its certified reference material critical for Abbreviated New Drug Application (ANDA) submissions and quality control (QC) release testing [3].

Why Substitution with Other Metabolites Fails


Substituting naltrexone-3-glucuronide with a different naltrexone-related compound (e.g., free naltrexone, 6-beta-naltrexol, or their conjugates) introduces unacceptable risk in quantitative bioanalysis and pharmaceutical QC. Naltrexone-3-glucuronide is a specific, enzymatically derived conjugate with a distinct molecular structure, polarity, and chromatographic behavior compared to its parent and other metabolites [1]. Its plasma levels can be 23-fold higher than the parent drug, dominating the metabolic profile and serving as a unique marker for first-pass metabolism and compliance [2]. Using a non-matched standard invalidates LC-MS/MS method accuracy, impairs impurity quantification for ANDA submissions, and fails to meet regulatory identification thresholds for specified impurities.

Differential Evidence vs. Parent Drug and Metabolites


Systemic Exposure vs. Parent Drug

Following a 10 mg oral dose of naltrexone hydrochloride in dogs, the plasma levels of the glucuronide conjugate were found to be 23 times higher than those of the parent drug [1]. This contrasts with intravenous administration where the conjugate was only 1.3 times higher, demonstrating the extensive first-pass metabolism that specifically generates this conjugate. The elimination half-life of the glucuronide (12.6 h) was also markedly longer than the parent drug (74 ± 6 min) after oral dosing [1]. This evidence establishes that naltrexone-3-glucuronide is the major circulating species, not a trace metabolite, making it the most relevant marker for systemic exposure in bioequivalence and pharmacokinetic studies.

Pharmacokinetics First-Pass Metabolism Bioavailability

Simultaneous Resolution from Co-Eluting Metabolites

A reversed-phase ion-pair HPLC method was specifically developed to achieve the first reported simultaneous quantitative separation of naltrexone, 6-beta-naltrexol, naltrexone glucuronide, and 6-beta-naltrexol glucuronide in human urine [1]. The method utilized a styrene-divinylbenzene copolymer (Amberlite XAD-2) for extraction and a mobile phase with dodecyl sulphate as a counter-ion to modulate the retention of each metabolite. The successful resolution of these four compounds, confirmed in a volunteer receiving a 50 mg oral dose, validates the use of naltrexone-3-glucuronide as an analyte with a specific, non-interchangeable retention characteristic critical for accurate quantification.

HPLC Method Development Ion-Pair Chromatography Bioanalysis

Purity Profile for ANDA Impurity Testing

Naltrexone-3-glucuronide is explicitly listed as a specified impurity of Naltrexone drug substance, and its certified reference material is supplied with comprehensive characterization data compliant with regulatory guidelines for ANDA submissions [1]. Commercially available certified solution standards are prepared at 100 µg/mL in methanol, with full Certificates of Analysis for use in LC/MS or GC/MS applications [2]. This contrasts with 6-beta-naltrexol, which, while also a major metabolite, is primarily a reductive metabolite and is not always controlled as a specified impurity in the same manner.

Pharmaceutical QC Impurity Profiling ANDA Requirements

Site-Specific Intestinal Antagonism

A patent (CA 1302265) specifically claims a composition for site-specific delivery of an opioid antagonist to the intestine without substantial systemic effects, comprising nalmefene-3-β-D-glucuronide or naltrexone-3-β-D-glucuronide [1]. This indicates that the glucuronide conjugate, due to its high polarity and inability to readily cross biological membranes, provides a targeted pharmacological action distinct from the parent drug naltrexone, which acts systemically. This differentiates it from naltrexone for applications where peripheral opioid antagonism is desired without central nervous system penetration.

Opioid Antagonism Gastrointestinal Targeted Delivery

Application Scenarios


ANDA Impurity Quantification

In generic drug development, a certified reference standard of naltrexone-3-glucuronide is mandatory for the identification, control, and accurate quantification of this specified impurity in naltrexone API and finished dosage forms. QC laboratories use the standard to spike samples, construct calibration curves, and report impurity levels within ICH Q3A/B thresholds, a direct requirement for ANDA regulatory submission [1].

Bioequivalence Studies: Major Circulating Species

As the glucuronide conjugate can reach plasma concentrations 23-fold higher than the parent drug after oral administration [2], its accurate quantification using a matched analytical standard is critical for defining total systemic exposure in bioequivalence studies. Use of only a naltrexone standard would lead to a massive underestimation of the drug load, potentially biasing bioequivalence conclusions.

Urine Drug Testing for Compliance Monitoring

The simultaneous quantification of naltrexone glucuronide alongside other metabolites in urine, as pioneered by the ion-pair HPLC method, provides a comprehensive window into patient metabolism and adherence [3]. Naltrexone-3-glucuronide is a primary urinary marker, and its measurement is essential for distinguishing proper medication use from non-compliance, which cannot be achieved by testing for parent naltrexone alone due to its rapid metabolism.

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